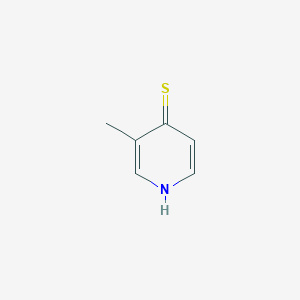

3-Methyl-4-pyridinethiol

Overview

Description

3-Methyl-4-pyridinethiol is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The IUPAC name for this compound is 3-methyl-1H-pyridine-4-thione .

Molecular Structure Analysis

The InChI string for 3-Methyl-4-pyridinethiol isInChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) . The Canonical SMILES for this compound is CC1=CNC=CC1=S . Physical And Chemical Properties Analysis

3-Methyl-4-pyridinethiol has a molecular weight of 125.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The exact mass and monoisotopic mass of the compound are 125.02992040 g/mol . The topological polar surface area of the compound is 44.1 Ų .Scientific Research Applications

Catalytic Methylation

A study by Grozavu et al. (2020) described a catalytic method for methylating pyridines, which are crucial in organic chemistry and drug discovery. This method uses methanol and formaldehyde, introducing a methyl group onto the aromatic ring of pyridines, including C-4 functionalized pyridines like 3-Methyl-4-pyridinethiol (Grozavu et al., 2020).

Surface Chemistry and Electrochemistry

Yoshimoto et al. (2000) characterized the structure of a 4-pyridinethiolate monolayer on an Au(100)-(1×1) surface, providing insights into surface chemistry and electrochemistry relevant to 3-Methyl-4-pyridinethiol (Yoshimoto et al., 2000).

Environmental Impact and Degradation

Daware and Gogate (2020) investigated the sonochemical degradation of 3-methylpyridine, an environmentally toxic compound. Their study provides a perspective on treating pollutants related to 3-Methyl-4-pyridinethiol (Daware & Gogate, 2020).

Synthesis of Pyridinethiones

Paniagua et al. (2010) described the synthesis of 2-pyridinethiones from 1,2,3-triarylpropenones, relevant to the chemistry of 3-Methyl-4-pyridinethiol. Their study includes methods for methylation and subsequent reactions (Paniagua et al., 2010).

Medicinal Chemistry

Cosford et al. (2003) explored 2-methyl-6-(phenylethynyl)pyridine derivatives, which has implications for compounds like 3-Methyl-4-pyridinethiol in drug discovery, particularly in designing selective receptor antagonists (Cosford et al., 2003).

Mechanism of Action

Target of Action

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound that is structurally related to benzene and pyrrole . Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . .

Mode of Action

It is known that pyridine derivatives can interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions These interactions can lead to changes in the activity of the target proteins, thereby affecting cellular processes

Biochemical Pathways

The biochemical pathways affected by 3-Methyl-4-pyridinethiol are currently unknown. Pyridine derivatives have been found to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways . For instance, some pyridine derivatives have been found to inhibit the activity of tyrosine kinases, which play key roles in cell growth and differentiation

Result of Action

Pyridine derivatives have been found to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties These effects are likely the result of the compound’s interactions with its biological targets

properties

IUPAC Name |

3-methyl-1H-pyridine-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-4-7-3-2-6(5)8/h2-4H,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLPGDCCMTYJWSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC=CC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4-pyridinethiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

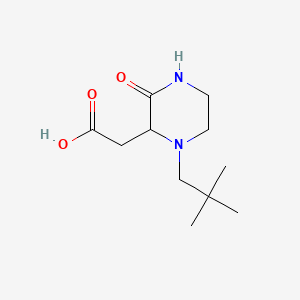

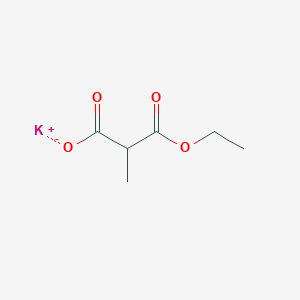

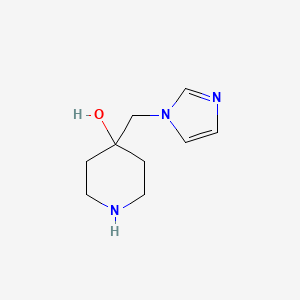

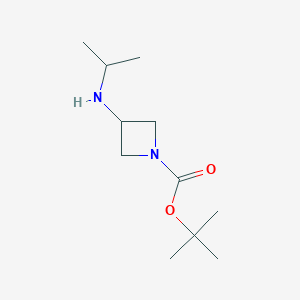

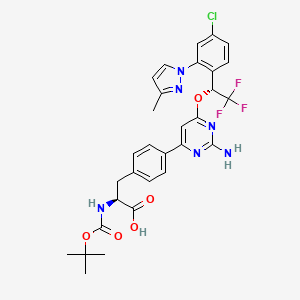

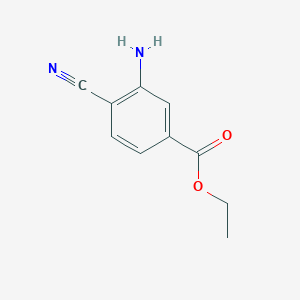

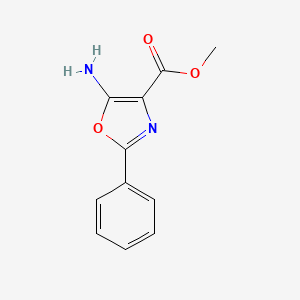

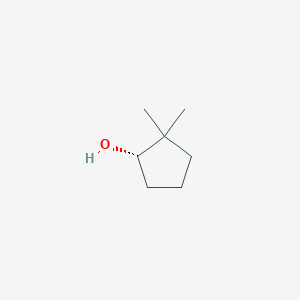

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)

![[1-(2,3-Difluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075657.png)